2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride
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Overview
Description
2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride is a heterocyclic compound that features a fused pyrano and pyrazole ring system
Preparation Methods
The synthesis of 2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride typically involves multicomponent reactions. One common method includes the reaction of ethyl acetoacetate, hydrazine hydrate, and an aldehyde in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or water . Industrial production methods may employ microwave-assisted synthesis or ultrasound-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of sulfonamide derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include sulfonamides, alcohols, and ketones .
Scientific Research Applications
2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds to 2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride include:
Pyrano[2,3-c]pyrazole derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrazoloquinolines: These compounds also contain a pyrazole ring and have shown potential in medicinal chemistry.
Pyrano[4,3-d]thiazole: This compound has a similar structure but with a thiazole ring instead of a pyrazole ring.
Biological Activity
2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride (CAS Number: 2091325-39-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications in drug development.
Chemical Structure and Properties
The compound features a unique fused pyrano-pyrazole ring system, which contributes to its biological activity. The molecular formula is C7H9ClN2O3S with a molecular weight of 236.68 g/mol. Although specific physical properties such as density and boiling point are not available, the compound's structure suggests potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C₇H₉ClN₂O₃S |
Molecular Weight | 236.68 g/mol |
CAS Number | 2091325-39-0 |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various pyrazole compounds demonstrate activity against a range of pathogens including bacteria and fungi. Specifically, derivatives similar to this compound have been evaluated for their ability to inhibit the growth of pathogenic fungi such as Aspergillus niger and bacteria like E. coli .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole moiety have been reported to inhibit key signaling pathways involved in cancer cell proliferation. For example, certain pyrazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The specific mechanism of action for this compound may involve targeting specific kinases or transcription factors involved in cancer progression.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, pyrazole compounds are recognized for their anti-inflammatory effects. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation . This property makes them potential candidates for treating inflammatory diseases.
Synthesis
The synthesis of this compound typically involves multi-component reactions that integrate various reagents under controlled conditions. A common synthetic route includes the reaction of hydrazine derivatives with appropriate aldehydes and sulfonyl chlorides .
Case Studies
-
Antimicrobial Evaluation :
A study evaluated the antimicrobial efficacy of several pyrazole derivatives against Bacillus subtilis and E. coli. The results indicated that compounds with sulfonyl chloride groups exhibited enhanced activity compared to their non-sulfonyl counterparts . -
Anticancer Studies :
In vitro studies on breast cancer cell lines demonstrated that a series of pyrazole derivatives showed significant cytotoxicity. The combination of these compounds with established chemotherapeutics like doxorubicin resulted in a synergistic effect, indicating their potential in combination therapy .
Properties
IUPAC Name |
2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O3S/c1-10-7(14(8,11)12)5-4-13-3-2-6(5)9-10/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDZOPUPOUOJKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2COCCC2=N1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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